molecular formula C9H17NO B13172844 3-Cyclobutylpiperidin-3-ol

3-Cyclobutylpiperidin-3-ol

Cat. No.: B13172844
M. Wt: 155.24 g/mol
InChI Key: SUIBAXSODWQDQQ-UHFFFAOYSA-N
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Description

3-Cyclobutylpiperidin-3-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . The compound this compound is notable for its unique structure, which includes a cyclobutyl group attached to the piperidine ring, potentially imparting distinct chemical and biological properties.

Preparation Methods

The synthesis of 3-Cyclobutylpiperidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand provides a regioselective and mild method for preparing six-membered N-heterocycles . Industrial production methods often focus on optimizing yield and purity, employing scalable reactions and purification techniques.

Chemical Reactions Analysis

3-Cyclobutylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or sulfonates.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by transition metals.

Scientific Research Applications

3-Cyclobutylpiperidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives are known to inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

3-Cyclobutylpiperidin-3-ol can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory effects.

    Matrine: Known for its antiviral and anticancer activities.

    Berberine: Used for its antimicrobial and antidiabetic properties.

The uniqueness of this compound lies in its cyclobutyl group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-cyclobutylpiperidin-3-ol

InChI

InChI=1S/C9H17NO/c11-9(8-3-1-4-8)5-2-6-10-7-9/h8,10-11H,1-7H2

InChI Key

SUIBAXSODWQDQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCCNC2)O

Origin of Product

United States

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